![molecular formula C38H69NO14 B1148520 hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame CAS No. 116836-41-0](/img/structure/B1148520.png)

hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame

Overview

Description

Synthesis Analysis

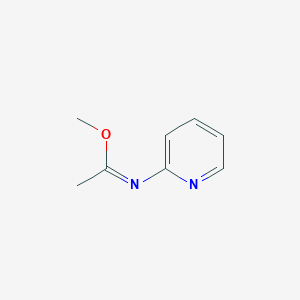

The synthesis of 2H-pyrans has been studied extensively. A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .

Molecular Structure Analysis

The molecular structure of 2H-pyrans consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols .

Chemical Reactions Analysis

Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-pyrans can vary depending on the specific compound. For example, Tetrahydropyran, a type of 2H-pyran, is a colourless volatile liquid with a molar mass of 86.134 g·mol −1 .

Scientific Research Applications

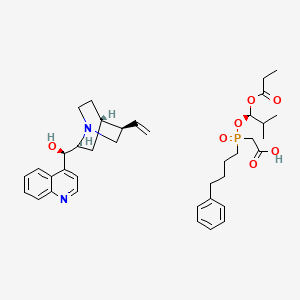

Synthesis and Application in Lipid Peroxidation Studies

The lipid peroxidation product 4-hydroxy-2(E)-nonenal (HNE) and its derivatives are synthesized for quantifying HNE and etheno-adducts formed by HNE damage to DNA nucleobases. A notable compound in this process is 4-[(tetrahydro-2H-pyran-2-yl)oxy]-2(E)-nonenal, a precursor of HNE. The synthesis incorporates 13C labels at specific positions, facilitating the study of lipid peroxidation, a crucial process in cell biology and pathology (Jouanin et al., 2008).

Antioxidant Activity of Pyran Derivatives

A series of novel pyran compounds, specifically 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones, were synthesized and evaluated for their antioxidant activity using the DPPH scavenging assay. The results highlighted the dependency of antioxidant activity on the nature and number of chromone substituents, with certain compounds exhibiting pro-oxidant activity (Saher et al., 2018).

Drug Delivery and Controlled Release

Polymersomes incorporating hydro-2H-pyran derivatives were developed for pH-responsive drug delivery. The polymersomes exhibit a transition from vesicles to micelles at endosomal pH levels, effectively encapsulating and releasing drugs like doxorubicin hydrochloride (DOX·HCl) under specific pH conditions. This pH-responsive behavior and the efficient cell uptake of these polymersomes underscore their potential in targeted drug delivery (Yildirim et al., 2017).

Design and Synthesis of Iron(III)-specific Fluorescent Probes

Hydro-2H-pyran derivatives were integral in synthesizing novel iron(III)-specific fluorescent probes. These probes, featuring hydroxypyridinones and hydroxypyranones, exhibit selective and sensitive fluorescence quenching by Fe3+, making them suitable for detecting and quantifying iron(III) in various biological and environmental samples. The probes' molecular weight suggests potential for passive diffusion across biological membranes, indicating their utility in intracellular applications (Luo et al., 2004).

Safety and Hazards

Future Directions

2H-pyrans have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . The future research directions could involve designing and developing potent leads of 2H-pyran analogs for their promising biological activities .

Mechanism of Action

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structure, it is plausible that the compound could interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple targets. For instance, it could influence antioxidant pathways, given that similar compounds have been found to exhibit antioxidant properties . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the potential antioxidant properties of similar compounds , it is possible that this compound could have protective effects against oxidative stress.

properties

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOYDEPGAOXOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H69NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861035 | |

| Record name | 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1R-[1alpha,2alpha(S*)]]- (9CI)](/img/no-structure.png)

![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)

![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)